7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Key structural features include:
- A 2-chlorophenyl group at position 7, providing steric and electronic effects.
- A 3,4,5-trimethoxyphenyl substituent at position 2, known for enhancing interactions with biological targets like kinases or tubulin .
- A carboxamide group at position 6, improving stability and bioavailability compared to ester derivatives .
Synthesis involves multi-component Biginelli-like reactions, as described in and , using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under optimized conditions (DMF, p-toluenesulfonic acid, 90°C, 16 h) .
Properties
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4/c1-11-17(20(24)29)18(13-7-5-6-8-14(13)23)28-22(25-11)26-21(27-28)12-9-15(30-2)19(32-4)16(10-12)31-3/h5-10,18H,1-4H3,(H2,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJDGEFYFKTMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=CC=C4Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 538320-12-6) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN5O4
- Molecular Weight : 455.9 g/mol
- Structural Features : The compound features a triazolo-pyrimidine core with substituents that enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor and antiproliferative activities. The following sections summarize key findings from various studies.
Antitumor Activity
A study assessed the compound's effects on different cancer cell lines, demonstrating notable cytotoxicity. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound showed IC50 values ranging from 6.2 µM to 11.1 µM against these cell lines, indicating strong antiproliferative effects .
The mechanism underlying the anticancer activity involves:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by modulating key apoptotic proteins:
Case Studies and Research Findings
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study A | HCT-116 | 6.2 µM | Induces apoptosis via BAX/Bcl-2 modulation |
| Study B | HT-29 | 8.18 µM | Mitochondrial pathway activation |
| Study C | MCF-7 | 10.5 µM | Inhibition of tubulin polymerization |
Detailed Findings
- Study A highlighted that treatment with the compound resulted in significant cell death in HCT-116 cells through mitochondrial pathways.
- Study B reported that at a concentration of 8.18 µM, the compound caused early apoptosis characterized by membrane injury.
- Study C found that the compound inhibited tubulin polymerization in MCF-7 cells, suggesting a potential mechanism for its antiproliferative effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines. For instance, it showed significant inhibitory effects on cell proliferation with low IC50 values, indicating strong cytotoxicity against tumor cells. The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Properties
In silico docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This activity positions it as a candidate for further development in treating inflammatory diseases such as arthritis and asthma. The docking results indicate favorable interactions between the compound and the active site of the enzyme.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl and trimethoxyphenyl groups can significantly influence its potency and selectivity. Researchers are investigating various derivatives to enhance its therapeutic profile while minimizing toxicity.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The study utilized flow cytometry and Western blotting techniques to analyze apoptosis markers and cell cycle distribution.
- Evaluation of Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of this compound in animal models of acute inflammation. Results indicated a significant reduction in inflammatory markers such as cytokines and prostaglandins when treated with the compound.
Chemical Reactions Analysis
Reactivity and Potential Transformations
The compound’s functional groups enable varied chemical transformations:
Hydrolysis
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids .
Oxidation/Reduction
-
Oxidation : The heterocyclic ring may oxidize to form hydroxylated derivatives.
-
Reduction : The carboxamide group could reduce to amines under hydride conditions (e.g., NaBH₄).
Substitution Reactions
-
Chlorine displacement : The 2-chlorophenyl group could undergo nucleophilic substitution (e.g., with amines or alcohols) .
-
Methoxy group modifications : The 3,4,5-trimethoxyphenyl group may undergo demethylation or further alkylation.
Cyclization Mechanism
The triazolopyrimidine core forms via a multi-step pathway involving:
-
Knoevenagel condensation : Activation of aldehydes with active methylene compounds (e.g., ethyl cyanoacetate) .
-
Cyclization : Intramolecular attack of the aminotriazole moiety on the Knoevenagel adduct, forming the fused ring system .
Key intermediates :
-
Aldehyde-amine condensates
-
Enamine intermediates
Amidation Mechanism
The carboxamide group forms via coupling of amines with activated carboxylic acids. For example:
Comparison of Reaction Conditions
Below is a comparison of reaction conditions for analogous triazolopyrimidine derivatives:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Triazolopyrimidine cyclization | TMDP catalyst, ethanol/water (1:1), reflux | 70–90% | |
| Amidation | EDC, HOBt, dichloromethane, room temperature | 60–80% | |
| Hydrolysis | HCl/H₂O, heat | N/A* |
*Not quantified in sources.
Structural Modifications
The compound’s substituents enable structural diversification:
-
Chlorine substitution : Replacement of the 2-chlorophenyl group with other aryl or heteroaryl groups .
-
Methoxy group alterations : Demethylation or alkylation of the 3,4,5-trimethoxyphenyl group.
-
Carboxamide variations : Substitution of the amide group with ureas or sulfonamides .
Analytical Techniques
The compound’s purity and structural integrity are typically assessed using:
-
NMR spectroscopy : Identifies aromatic protons, methoxy groups, and amide signals .
-
HPLC/MS : Verifies molecular weight and reaction completion.
-
X-ray crystallography : Confirms molecular conformation and non-covalent interactions .
Biological Relevance
While the query focuses on chemical reactions, the compound’s structural features (e.g., carboxamide, chlorophenyl) suggest potential applications in medicinal chemistry, such as kinase inhibition .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Functional Group Impact :
Spectroscopic and Analytical Data
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing this compound, and what catalysts or solvents are optimal? A: The compound can be synthesized via multi-component reactions involving aldehydes, aminotriazoles, and cyanoacetyl derivatives. For example, triethylamine in DMF at 120°C facilitates cyclization (similar to methods for triazolo[1,5-a]pyrimidine derivatives) . Catalysts like TMDP (tetramethyldiamidophosphoric chloride) in water/ethanol (1:1) improve yields for analogous esters, suggesting adaptability for carboxamide synthesis . Recrystallization from EtOH/DMF mixtures is recommended for purification.
Advanced Synthesis Optimization
Q: How can computational methods enhance synthesis efficiency and yield? A: Quantum chemical calculations (e.g., reaction path searches) combined with machine learning can predict optimal reaction conditions (e.g., solvent polarity, temperature) . Feedback loops integrating experimental data with computational models (as in ICReDD’s approach) reduce trial-and-error steps, accelerating optimization .
Structural Confirmation
Q: What analytical techniques validate the compound’s structure? A: Key methods include:
- XRD : Resolves crystal packing and bond angles (e.g., triclinic systems with space group P1) .
- NMR : and spectra confirm substituent positions (e.g., methyl and chlorophenyl groups) .
- Microanalysis : Validates elemental composition (C, H, N, S) .
Advanced Crystallography
Q: How do crystallographic parameters influence physicochemical properties? A: Triclinic systems (e.g., Å, ) affect solubility and stability. Refinement using ensures high-resolution structural accuracy, critical for understanding intermolecular interactions .
Basic Biological Screening
Q: What assays are suitable for preliminary bioactivity evaluation? A: In vitro antimicrobial (e.g., agar diffusion) and anticancer (e.g., MTT assays) protocols used for structurally related triazolo-pyrimidines are applicable. Focus on substituent-driven activity, such as trimethoxyphenyl’s role in cytotoxicity .
Advanced Pharmacokinetics
Q: How can computational tools predict drug-likeness? A: SwissADME evaluates lipophilicity (LogP), solubility (LogS), and bioavailability. For analogs, parameters like topological polar surface area (TPSA) and gastrointestinal absorption correlate with experimental pharmacokinetics .
Computational Modeling
Q: What docking strategies elucidate target binding? A: Molecular docking (e.g., AutoDock Vina) with enzymes like cyclooxygenase-2 (COX-2) or kinases identifies potential binding pockets. Trimethoxyphenyl groups may engage in π-π stacking, while chlorophenyl enhances hydrophobic interactions .
Data Contradictions
Q: How to resolve discrepancies in synthetic yields reported across studies? A: Comparative studies using control variables (e.g., solvent polarity, catalyst loading) clarify optimal conditions. For instance, TMDP in aqueous ethanol improves yields over traditional catalysts .
AI-Driven Research
Q: How can AI transform experimental workflows? A: Smart laboratories integrate AI for autonomous reaction monitoring (e.g., real-time TLC analysis) and parameter adjustments. COMSOL Multiphysics simulations model reaction kinetics, reducing resource consumption .
Structure-Activity Relationship (SAR)
Q: How do substituents modulate bioactivity? A: Key trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
